Noladin Ether

Endocannabinoid Metabolic Stability Ocular Pharmacology

Noladin ether (2-arachidonyl glyceryl ether, 2-AGE) is a putative endocannabinoid belonging to the ether-linked class, structurally distinct from the amide (e.g., anandamide) and ester (e.g., 2-arachidonoyl glycerol, 2-AG) classes. It was first isolated from porcine brain and identified as an endogenous agonist for the cannabinoid CB1 receptor, with a reported binding affinity (Ki) of 21.2 ± 0.5 nM.

Molecular Formula C23H40O3
Molecular Weight 364.6 g/mol
CAS No. 222723-55-9
Cat. No. B1662281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNoladin Ether
CAS222723-55-9
SynonymsAlternative Names: HU 310, 2-Arachidonyl glycerol ether
Molecular FormulaC23H40O3
Molecular Weight364.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCCOC(CO)CO
InChIInChI=1S/C23H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26-23(21-24)22-25/h6-7,9-10,12-13,15-16,23-25H,2-5,8,11,14,17-22H2,1H3/b7-6-,10-9-,13-12-,16-15-
InChIKeyCUJUUWXZAQHCNC-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Noladin Ether (CAS 222723-55-9): Key Pharmacological and Stability Profile for Cannabinoid Research Procurement


Noladin ether (2-arachidonyl glyceryl ether, 2-AGE) is a putative endocannabinoid belonging to the ether-linked class, structurally distinct from the amide (e.g., anandamide) and ester (e.g., 2-arachidonoyl glycerol, 2-AG) classes [1]. It was first isolated from porcine brain and identified as an endogenous agonist for the cannabinoid CB1 receptor, with a reported binding affinity (Ki) of 21.2 ± 0.5 nM [1]. In addition to its high CB1 affinity, it acts as an agonist at the orphan receptor GPR55 (EC50 10 nM) and demonstrates functional activity at CB2 receptors under certain assay conditions [2].

Why Noladin Ether Cannot Be Simply Substituted with 2-AG or Anandamide in Cannabinoid Research


Direct substitution of noladin ether with other endocannabinoids like 2-AG or anandamide is not scientifically valid due to marked differences in metabolic stability and receptor selectivity. Noladin ether contains an ether linkage that is resistant to enzymatic hydrolysis, conferring significantly greater metabolic stability compared to the ester linkage in 2-AG . This results in a longer functional half-life and distinct in vivo effects. Furthermore, noladin ether exhibits high selectivity for the CB1 receptor over CB2 (Ki CB2 > 3 μM) in early studies [1], whereas 2-AG has comparable affinity for both receptors. This combination of unique stability and receptor profile makes it a specialized tool for investigating CB1-mediated pathways and for studies requiring sustained agonism without rapid degradation.

Quantitative Differentiation: Comparative Pharmacological Data for Noladin Ether


Noladin Ether vs. 2-AG: Superior Metabolic Stability in Ocular Tissues

Noladin ether demonstrates significantly greater enzymatic stability in ocular tissues compared to 2-arachidonoyl glycerol (2-AG) and anandamide (AEA). In bovine cornea and iris-ciliary body homogenates, noladin ether was degraded more slowly than both 2-AG and AEA, which are rapidly hydrolyzed by amidases and esterases [1]. This stability underpins its more consistent and prolonged effect on intraocular pressure (IOP).

Endocannabinoid Metabolic Stability Ocular Pharmacology Intraocular Pressure

Receptor Binding Affinity: High Selectivity of Noladin Ether for CB1 over CB2

Noladin ether exhibits high affinity and selectivity for the cannabinoid CB1 receptor. In competition binding assays using rat brain membranes, the Ki for the CB1 receptor was determined to be 21.2 ± 0.5 nM, while binding to the CB2 receptor was weak, with a Ki greater than 3 μM [1]. This represents a >140-fold selectivity for CB1 over CB2. In contrast, the endocannabinoid 2-AG has more balanced affinity for both receptors.

Cannabinoid Receptors Binding Affinity CB1 Selectivity Receptor Pharmacology

Agonist-Directed Signaling: Differential Effector Coupling at CB2 Receptors

At human CB2 receptors stably expressed in CHO cells, noladin ether and the endocannabinoid 2-AG exhibit distinct rank orders of potency for regulating intracellular effectors, a phenomenon known as agonist-directed trafficking of response [1]. Noladin ether most potently inhibits adenylyl cyclase, requiring higher concentrations to stimulate ERK-MAPK or mobilize Ca2+. In contrast, 2-AG most potently activates ERK-MAPK. Furthermore, noladin ether and 2-AG are more 'efficient' agonists, requiring occupancy of less than one-half the number of receptors to produce comparable regulation of adenylyl cyclase and ERK-MAPK relative to the synthetic agonist CP-55,940 [1].

Functional Selectivity CB2 Receptor Signal Transduction Biased Agonism

GPR55 Activation: Noladin Ether as a Potent Endogenous Agonist

Noladin ether is a potent endogenous agonist at the orphan G protein-coupled receptor GPR55, with an EC50 of 10 nM for stimulating GTPγS binding in HEK293 cells expressing the human receptor [1]. This is in contrast to anandamide (AEA) which acts as a weak agonist at GPR55, and 2-AG which shows minimal activity [1]. This profile distinguishes noladin ether as a key tool for investigating GPR55-mediated physiology, which is implicated in pain, inflammation, and bone metabolism.

GPR55 Orphan Receptor Endocannabinoid System Signal Transduction

Comparative cAMP Inhibition in Human Neocortex: Noladin Ether vs. Anandamide

In synaptosomes prepared from fresh human neocortical tissue, noladin ether and anandamide (AEA) both inhibit forskolin-stimulated cAMP formation via CB1 receptor activation, but with distinct potencies [1]. Noladin ether exhibited an IC50 of 427 nM, while AEA was more potent with an IC50 of 69 nM. Notably, the Ki of noladin ether for the CB1 receptor in this preparation was unaffected by protease inhibitors, confirming its resistance to enzymatic degradation, whereas the affinity of virodhamine was enhanced [1].

cAMP Assay CB1 Receptor Human Neocortex Signal Transduction

Optimal Research Applications for Noladin Ether Based on Comparative Evidence


Investigating CB1-Specific Signaling in the Central Nervous System

Given its high selectivity for CB1 receptors (Ki 21.2 nM) over CB2 receptors (Ki > 3 μM) [1], noladin ether is the preferred tool for studies requiring selective CB1 activation without concurrent CB2 stimulation. This is particularly valuable in neurobiological research where CB1 and CB2 receptors can have opposing or confounding effects, such as in studies of synaptic plasticity, neuroinflammation, and pain perception.

Ex Vivo and In Vivo Studies Requiring Sustained Cannabinoid Receptor Agonism

The enhanced metabolic stability of noladin ether, conferred by its ether linkage, makes it the compound of choice for experimental models where rapid enzymatic degradation of other endocannabinoids (e.g., 2-AG, anandamide) would limit the duration of effect [2]. This includes long-term cell culture experiments, ex vivo tissue bath pharmacology, and in vivo behavioral or physiological monitoring where a stable, long-lasting agonist is required to avoid confounding results from short half-life compounds.

Pharmacological Deorphanization and Characterization of GPR55

Noladin ether is an essential positive control and pharmacological tool for research into the orphan receptor GPR55, where it acts as a potent endogenous agonist (EC50 10 nM) [3]. Unlike anandamide and 2-AG, which show weak or no activity at this receptor, noladin ether provides a robust, physiologically relevant ligand for validating GPR55 expression systems and investigating downstream signaling pathways in areas such as bone biology, cancer, and inflammatory pain.

Ocular Pharmacology and Glaucoma Research

Noladin ether's superior stability in ocular tissues compared to 2-AG and anandamide [2] makes it an ideal candidate for studying cannabinoid-mediated reduction of intraocular pressure (IOP). Its ability to resist rapid enzymatic degradation in the cornea and iris-ciliary body allows for more consistent and prolonged IOP lowering in animal models, providing a more reliable tool for evaluating the therapeutic potential of cannabinoid-based glaucoma treatments [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Noladin Ether

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.